5-Bromo-2-methyl-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula . It is a derivative of benzamide, characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to the benzene ring. This compound is of interest due to its unique structural features, which confer distinct chemical and biological properties, making it valuable in scientific research and potential industrial applications.
5-Bromo-2-methyl-3-(trifluoromethyl)benzamide falls under the category of halogenated aromatic compounds. It is classified as an aromatic amide due to the presence of the amide functional group () linked to an aromatic benzene ring.
The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)benzamide typically involves two main steps:
In industrial settings, large-scale production may utilize automated equipment to ensure precise control over reaction parameters. Purification techniques such as crystallization or chromatography are employed to achieve high-purity products.
The molecular structure of 5-Bromo-2-methyl-3-(trifluoromethyl)benzamide features a benzene ring substituted with three distinct groups: a bromine atom at position 5, a methyl group at position 2, and a trifluoromethyl group at position 3. This substitution pattern influences both its chemical reactivity and biological activity.
5-Bromo-2-methyl-3-(trifluoromethyl)benzamide can participate in various chemical reactions:
The mechanism of action for 5-Bromo-2-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, allowing better penetration through cell membranes. The presence of the bromine atom and the benzamide moiety contributes to its binding affinity, leading to modulation of biological pathways that may result in therapeutic effects .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used for characterization and purity assessment.
5-Bromo-2-methyl-3-(trifluoromethyl)benzamide finds applications primarily in scientific research, particularly in medicinal chemistry for developing pharmaceuticals targeting specific biological pathways. Its unique structural features make it suitable for studying interactions with various biological targets, potentially leading to new therapeutic agents for treating diseases related to pain management and other conditions .
The strategic incorporation of both bromine and trifluoromethyl (-CF₃) groups into aromatic systems represents a cornerstone of rational medicinal chemistry design. Early halogenated compounds primarily leveraged chlorine or iodine for steric effects, but the discovery that bromine’s balanced electronegativity could facilitate nucleophilic substitution while serving as a hydrogen bond acceptor reshaped synthetic approaches [3] . Concurrently, the trifluoromethyl group emerged as a transformative pharmacophore due to its profound influence on molecular properties. As noted in reviews of FDA-approved drugs, the -CF₃ group significantly enhances metabolic stability, membrane permeability, and binding affinity through its combined lipophilic and electron-withdrawing effects [2]. The fusion of these motifs—exemplified by scaffolds like 5-bromo-2-methyl-3-(trifluoromethyl)benzamide—enables precise tuning of electronic, steric, and pharmacokinetic profiles. Historical syntheses relied on harsh bromination (e.g., Br₂/FeBr₃) and hazardous trifluoromethylation reagents, but modern methods employ controlled radical bromination and transition-metal-mediated -CF₃ insertion, improving both safety and regioselectivity [3] [7].
This compound (Molecular Formula: C₉H₉BrF₃N; MW: 268.07 g/mol) epitomizes contemporary "bioisosteric sophistication" in lead optimization [3]. Its benzamide core offers a versatile synthetic handle for N-functionalization, enabling the development of targeted bioactive molecules. Critically, the bromine atom at the 5-position serves as a strategic site for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing rapid diversification into complex analogs [3] [4]. Concurrently, the ortho-methyl group mitigates steric congestion around the amide bond, promoting conformational stability, while the meta-trifluoromethyl group induces a strong electron-deficient aromatic system. This electronic perturbation enhances interactions with π-basic regions of target proteins and improves passive diffusion across biological membranes [2] . The compound’s calculated physicochemical parameters (cLogP ~2.7; H-bond acceptors: 4) align with Lipinski’s criteria for drug-likeness, underscoring its utility as a multifunctional building block in CNS and oncology drug discovery [3] [8].
Despite its promising features, significant knowledge gaps persist. The allosteric modulation potential of benzamides lacking traditional cationic centers (e.g., ammonium ions of classical receptor ligands) remains underexplored [8]. Preliminary studies suggest such scaffolds may interact with novel epitopes on G-protein coupled receptors (GPCRs) or ion channels, but mechanistic validation is lacking. Additionally, while the bromine’s halogen bonding capability is theorized to enhance target engagement (evidenced by its role in other FDA-approved drugs [2]), empirical quantification of these interactions for this specific benzamide is absent. Further research priorities include:
Table 1: Key Structural Analogs and Their Distinguishing Features
Compound Name | Structural Features | Key Differences from Target Compound |
---|---|---|
5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile | Cyano (-CN) replaces benzamide | Enhanced electrophilicity; reduced H-bonding |
3-Bromo-5-(trifluoromethyl)benzyl bromide | Benzyl bromide; no methyl group | Higher reactivity for SN₂ reactions |
4-(Trifluoromethyl)benzylamine | Para-CF₃; amine substituent only | Lacks bromine and steric-shielding methyl group |
Table 2: Core Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Weight | 268.07 g/mol | Favors blood-brain barrier penetration |
Molecular Formula | C₉H₉BrF₃N | High F-content improves membrane transit |
Hydrogen Bond Donors | 1 (amide -NH) | Enables specific interactions with targets |
Hydrogen Bond Acceptors | 4 (amide C=O, F₃) | Mediates solubility and binding affinity |
XLogP3 | ~2.7 | Optimal lipophilicity for cellular uptake |
The compound’s synthetic flexibility positions it as a central precursor in drug discovery pipelines. Its benzylic position can be oxidized to aldehydes for reductive amination, while the bromine enables Pd-catalyzed diversification to biaryl or alkynyl derivatives [3] [4]. Notably, the trifluoromethyl group’s stability under cross-coupling conditions preserves this critical pharmacophore during structural elaboration. Current design strategies exploit these features to generate libraries targeting sodium channelopathies (e.g., neuropathic pain) and 5-HT₃ receptor modulation, where analogous halogenated benzamides show agonist activity despite lacking positive charges—suggesting unconventional binding modes [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0